molecular formula C17H20N2O B12703169 9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- CAS No. 113106-31-3

9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)-

Cat. No.: B12703169
CAS No.: 113106-31-3
M. Wt: 268.35 g/mol
InChI Key: AIIWMAOPJJUOBY-UHFFFAOYSA-N
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Description

9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- is a chemical compound with the molecular formula C14H14N2O. It is part of the acridine family, known for their diverse applications in medicinal chemistry and material science. This compound is particularly noted for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- typically involves the reaction of acridine derivatives with appropriate amines under controlled conditions. One common method involves the reduction of acridine-9-carboxylic acid followed by amide formation with isopropylamine. The reaction conditions often require the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine-9-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and DNA. As a topoisomerase inhibitor, it interferes with the DNA replication process, which is crucial for its anticancer activity . The compound binds to the enzyme, preventing it from performing its function, leading to cell death in rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(1-methylethyl)- is unique due to its specific structural modifications, which enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for targeted therapeutic applications and research.

Properties

CAS No.

113106-31-3

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

N-propan-2-yl-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C17H20N2O/c1-11(2)18-17(20)16-12-7-3-5-9-14(12)19-15-10-6-4-8-13(15)16/h3,5,7,9,11H,4,6,8,10H2,1-2H3,(H,18,20)

InChI Key

AIIWMAOPJJUOBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C2CCCCC2=NC3=CC=CC=C31

Origin of Product

United States

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